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Compound of Interest

Lyso-globotetraosylceramide

(d18:1)

Cat. No. B10783359

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies
employed in the structural elucidation of lyso-globotetraosylceramide (d18:1), also known as
globotetraosylsphingosine or lyso-Gb4. This glycosphingolipid is of significant interest as a
biomarker in Fabry disease and for its role in cellular recognition processes, including
interactions with bacterial toxins.

Molecular Structure and Properties

Lyso-globotetraosylceramide (d18:1) is a glycosphingolipid characterized by a
tetrasaccharide chain attached to a sphingosine base. Unlike its parent compound,
globotetraosylceramide (Gb4), it lacks the N-acyl fatty acid chain. The "d18:1" designation
specifies a sphingoid base with 18 carbon atoms and one double bond.

Table 1: Physicochemical Properties of Lyso-globotetraosylceramide (d18:1)
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Property Value
lyso-Globoside, Globotetraosylsphingosine
Synonyms
(d18:1)
Molecular Formula CaaHsoN2022
Molecular Weight 989.1 g/mol
CAS Number 126550-86-5[1]

The foundational structure consists of a linear tetrasaccharide chain, Gal(al-4)Gal(31-
4)Glc(B1-1), attached to the C1 hydroxyl group of the d18:1 sphingosine base.

Caption: Molecular structure of Lyso-globotetraosylceramide (d18:1).

Mass Spectrometry Analysis

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a cornerstone technique for
the structural characterization of lyso-globotetraosylceramide (d18:1). Fragmentation
patterns provide crucial information about the carbohydrate sequence and the sphingoid base.

Experimental Protocol: Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS)

A typical LC-MS/MS protocol for the analysis of lyso-globotetraosylceramide involves the
following steps:

o Sample Preparation: Plasma or tissue samples are subjected to a liquid-liquid extraction,
commonly using a chloroform/methanol/water mixture, to isolate the lipid fraction. The extract
is then dried and reconstituted in a suitable solvent for LC-MS analysis.

o Chromatographic Separation: Separation is achieved using a C18 reversed-phase column
with a gradient elution.

o Mobile Phase A: Water with 0.1% formic acid.

o Mobile Phase B: Acetonitrile/isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
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o Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually
increasing the proportion of mobile phase B to elute the analyte.

o Mass Spectrometry: The eluent is introduced into an electrospray ionization source operating
in positive ion mode. MS/MS analysis is performed by selecting the protonated molecule
[M+H]* as the precursor ion and subjecting it to collision-induced dissociation (CID).

Fragmentation Pathway and Product lons

The fragmentation of lyso-globotetraosylceramide (d18:1) primarily occurs through
glycosidic bond cleavages and fragmentation of the sphingoid base. The Domon and Costello
nomenclature is used to designate the fragment ions.

Product Ions

Precursor Ion
162 Ys -162 Da Y2 -162 Da Y1 . Yo
- 2 [M+H - GalNAc]* [M+H - GalNAc - Gal]* [M+H - GalNAc - Gal - Gal]* [M+H - Tetrasaccharide]*

B3 B2
[Gal-Gal-GalNAC]* [Gal-GalNAc]*

Sphingosine (d18:1)

Lyso-Gb4 (d18:1) l
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Caption: ESI-MS/MS fragmentation pathway of Lyso-globotetraosylceramide (d18:1).

Table 2: Predicted ESI-MS/MS Product lons of Lyso-globotetraosylceramide (d18:1) [M+H]*
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Precursor lon (m/z) Fragment lon Predicted m/z Description

Loss of terminal N-
990.1 Ys 828.1 acetylgalactosamine
(GalNAc)

Loss of GalNAc and

Galactose (Gal)

Y2 666.1

Loss of GalNAc and
Y1 504.1 )
two Gal residues

Sphingosine (d18:1)
base

Yo 301.0

N-
B1 204.1 acetylgalactosamine

oxonium ion

Gal-GalNAc
B2 366.1 disaccharide oxonium

ion

Gal-Gal-GalNAc
Bs 528.1 trisaccharide oxonium

ion

Characteristic

fragment of the d18:1
- 264.3 _ _

sphingosine

backbone[2]

Note: The m/z values are predicted based on the fragmentation of the acylated form, Gb4, and
may vary slightly in experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy provides detailed information about the chemical environment of each
proton and carbon atom, allowing for the unambiguous confirmation of the structure, including
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the stereochemistry of the glycosidic linkages.

Experimental Protocol: *H and **C NMR

o Sample Preparation: A purified sample of lyso-globotetraosylceramide (d18:1) is dissolved
in a deuterated solvent, typically deuterated methanol (CDsOD) or a mixture of deuterated
chloroform and methanol.

o Data Acquisition: *H and 3C NMR spectra are acquired on a high-field NMR spectrometer
(e.g., 500 MHz or higher). 2D NMR experiments such as COSY (Correlation Spectroscopy),
HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple
Bond Correlation) are essential for complete signal assignment.

Expected NMR Spectral Data

While a complete, experimentally determined NMR dataset for lyso-globotetraosylceramide
(d18:1) is not readily available in the public domain, the expected chemical shifts can be
inferred from related structures and general principles of carbohydrate and lipid NMR.

Table 3: Predicted *H NMR Chemical Shifts (8, ppm) for Key Protons in Lyso-
globotetraosylceramide (d18:1)

Expected Chemical Shift

Proton Multiplicity
Range (ppm)
Anomeric Protons (H-1 of
42-48 d
sugars)
Olefinic Protons (=CH) 54-58 m
Sphingosine CH-OH ~4.1 m
Sphingosine CH-NH:2 ~3.0 m
Sugar Ring Protons 3.2-40 m
Sphingosine Methylene
phing Y 12-21 m
Protons
Sphingosine Terminal Methyl ~0.9 t
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Table 4: Predicted 13C NMR Chemical Shifts (8, ppm) for Key Carbons in Lyso-
globotetraosylceramide (d18:1)

Carbon Expected Chemical Shift Range (ppm)
Anomeric Carbons (C-1 of sugars) 98 - 105

Olefinic Carbons (=CH) 125 -135

Sphingosine C-OH ~75

Sphingosine C-NH:2 ~55

Sugar Ring Carbons 60 - 80

Sphingosine Methylene Carbons 25-35

Sphingosine Terminal Methyl ~14

Synthesis and Structural Confirmation

The total synthesis of lyso-globotetraosylceramide (d18:1) provides the ultimate confirmation
of its structure. Synthetic routes typically involve the stereoselective glycosylation of a
protected sphingosine derivative with a protected globotetraose donor.
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Caption: General workflow for the synthesis and structural confirmation.

The synthesized compound is then rigorously characterized by mass spectrometry and NMR
spectroscopy, and the data is compared with that of the naturally occurring molecule to confirm

the structural assignment.

Conclusion
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The structural elucidation of lyso-globotetraosylceramide (d18:1) is a multi-faceted process
that relies on the synergistic application of advanced analytical techniques. Mass spectrometry
provides critical information on the molecular weight, elemental composition, and fragmentation
patterns, while NMR spectroscopy offers a detailed view of the atomic connectivity and
stereochemistry. The synthesis of the molecule serves as the final and definitive confirmation of
its structure. This in-depth understanding is paramount for its application as a clinical biomarker
and for elucidating its biological functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b10783359?utm_src=pdf-body
https://www.benchchem.com/product/b10783359?utm_src=pdf-custom-synthesis
https://www.caymanchem.com/product/24873/lyso-globotriaosylceramide-d18-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC7525043/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7525043/
https://www.benchchem.com/product/b10783359#lyso-globotetraosylceramide-d18-1-structure-elucidation
https://www.benchchem.com/product/b10783359#lyso-globotetraosylceramide-d18-1-structure-elucidation
https://www.benchchem.com/product/b10783359#lyso-globotetraosylceramide-d18-1-structure-elucidation
https://www.benchchem.com/product/b10783359#lyso-globotetraosylceramide-d18-1-structure-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10783359?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem
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scientists and researchers to drive progress in science

and industry.
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